4-tert-Amylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-methylbutan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-4-11(2,3)9-5-7-10(12)8-6-9/h5-8,12H,4H2,1-3H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZWYNLTFLDQQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Record name | P-TERT-PENTYLPHENOL | |
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Related CAS |
31366-95-7 (mono-hydrochloride salt), 53404-18-5 (mono-potassium salt) | |
| Record name | 4-(1,1-Dimethylpropyl)phenol | |
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DSSTOX Substance ID |
DTXSID8021771 | |
| Record name | 4-(2-Methylbutan-2-yl)phenol | |
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Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
P-tert-pentylphenol appears as colorless needles or beige solid. (NTP, 1992), Liquid; Liquid, Other Solid, White solid; [HSDB] Colorless or beige solid; [CAMEO] Off-white flakes; [MSDSonline] | |
| Record name | P-TERT-PENTYLPHENOL | |
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| Record name | Phenol, 4-(1,1-dimethylpropyl)- | |
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| Record name | p-tert-Pentylphenol | |
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Boiling Point |
504.5 °F at 760 mmHg ; 280 °F at 15 mmHg; 491-513 °F (NTP, 1992), 262.5 °C, Boiling point: 248-250 °C at 740 mm Hg; 138.5 °C at 15 mm Hg; 112-120 °C at 3 mm Hg | |
| Record name | P-TERT-PENTYLPHENOL | |
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| Record name | 4-(1,1-Dimethylpropyl)phenol | |
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Flash Point |
232 °F (NTP, 1992), 232 °F (111 °C) (Open cup) | |
| Record name | P-TERT-PENTYLPHENOL | |
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| Record name | 4-(1,1-Dimethylpropyl)phenol | |
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Solubility |
less than 1 mg/mL at 79 °F (NTP, 1992), Soluble in alcohol, ether, benzene, chloroform., In water, 1.68X10+2 m/L at 25 °C | |
| Record name | P-TERT-PENTYLPHENOL | |
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| Record name | 4-(1,1-Dimethylpropyl)phenol | |
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Density |
0.9624 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.962 at 20 °C/4 °C | |
| Record name | P-TERT-PENTYLPHENOL | |
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| Record name | 4-(1,1-Dimethylpropyl)phenol | |
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Vapor Pressure |
2.00X10-3 mm Hg at 25 °C (ext) | |
| Record name | 4-(1,1-Dimethylpropyl)phenol | |
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Impurities |
2-tert-amylphenol, 2,4-di-tert-amylphenol | |
| Record name | 4-(1,1-Dimethylpropyl)phenol | |
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Color/Form |
White crystals, Colorless needles | |
CAS No. |
80-46-6 | |
| Record name | P-TERT-PENTYLPHENOL | |
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| Record name | 4-tert-Pentylphenol | |
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| Record name | 4-(1,1-Dimethylpropyl)phenol | |
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| Record name | 4-tert-Amylphenol | |
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| Record name | Phenol, 4-(1,1-dimethylpropyl)- | |
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| Record name | 4-(2-Methylbutan-2-yl)phenol | |
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| Record name | p-(1,1-dimethylpropyl)phenol | |
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| Record name | P-TERT-PENTYLPHENOL | |
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| Record name | 4-(1,1-Dimethylpropyl)phenol | |
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Melting Point |
190 to 205 °F (NTP, 1992), 94-95 °C | |
| Record name | P-TERT-PENTYLPHENOL | |
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| Record name | 4-(1,1-Dimethylpropyl)phenol | |
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Synthesis and Derivatization Methodologies for 4 Tert Amylphenol
Advanced Synthetic Routes for 4-tert-Amylphenol
The primary route to this compound is the alkylation of phenol (B47542) with isoamylene. smolecule.com This process is a cornerstone of its industrial production, with ongoing research focused on optimizing efficiency, selectivity, and sustainability.
Alkylation of Phenol with Isoamylene under Catalytic Conditions
The reaction of phenol with isoamylene, a mixture of 2-methyl-1-butene (B49056) and 2-methyl-2-butene, is typically performed under acidic catalysis. smolecule.comepo.org The process aims to achieve high yields of the desired para-substituted product, this compound, while minimizing the formation of ortho and di-substituted byproducts. epo.orggoogle.com The reaction is generally carried out at temperatures ranging from 30°C to 120°C and pressures from 1 to 10 kg/cm ². epo.orggoogle.com
A variety of acid catalysts have been explored to enhance the synthesis of this compound. These can be broadly categorized into homogeneous and heterogeneous systems.
Homogeneous Catalysts: Traditional homogeneous catalysts include sulfuric acid and aryl sulfonic acids like p-toluenesulfonic acid and meta-benzenedisulfonic acid. google.comepa.gov While effective, these catalysts often require a neutralization step, which can complicate the purification process. epo.org
Inorganic Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, significant research has focused on solid acid catalysts. These are easily separable from the reaction mixture, reducing waste and potential corrosion issues. google.comgoogle.com Examples of inorganic solid acid catalysts include:
Silica-alumina google.com
Various zeolites google.com
Titania-silica google.com
Titania-zirconia google.com
Clay minerals such as activated clay, bentonite, and kaolin (B608303) google.comgoogle.com
Acids like sulfuric or phosphoric acid supported on silica (B1680970) gel or alumina (B75360) google.com
Acidic Ion Exchange Resins: Macroporous, strongly acidic ion-exchange resins, such as those with sulfonic acid groups (e.g., Amberlyst 15), have proven to be effective catalysts for the alkylation of phenol with isoamylene. epo.orgepa.govgoogle.com These resins offer high catalytic activity and can be used in fixed-bed continuous reactors, providing a significant advantage for industrial-scale production. google.com The use of these resins can, however, lead to challenges such as local overheating due to the exothermic nature of the reaction. google.com
Table 1: Comparison of Catalyst Systems for this compound Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous | Sulfuric acid, p-toluenesulfonic acid google.comepa.gov | High activity | Requires neutralization, potential for corrosion epo.orggoogle.com |
| Inorganic Solid Acid | Silica-alumina, Zeolites, Activated Clay google.com | Easy separation, reusability google.comgoogle.com | Can have lower activity than homogeneous catalysts |
| Acidic Ion Exchange Resin | Amberlyst 15 epo.orgepa.gov | High activity, suitable for continuous processes google.com | Potential for local overheating, deactivation google.com |
While the primary focus is on phenol-isoamylene alkylation, understanding the subsequent reactions of this compound is crucial for its application in resin production. The kinetics of the phenol-formaldehyde addition reaction, where this compound can be a component, have been studied. Thermodynamic parameters for the addition of formaldehyde (B43269) to this compound have been evaluated, providing insights into the reactivity of the substituted phenol. niscpr.res.in Research has shown that the addition of fillers like microcrystalline cellulose (B213188) can affect the curing temperature and heat of reaction in phenol-formaldehyde systems. sapub.org For instance, one study observed that increasing cellulose loading from 0 to 10 wt% decreased the curing temperature from 127.3°C to 123.7°C. sapub.org
Table 2: Thermodynamic Parameters for 4-t-Amylphenol-Formaldehyde Addition
| Parameter | Value | Reference |
| Heat of Reaction (with 3 wt% cellulose) | 1699 J/g | sapub.org |
| Curing Temperature (0 wt% cellulose) | 127.3 °C | sapub.org |
| Curing Temperature (10 wt% cellulose) | 123.7 °C | sapub.org |
Data is illustrative and based on studies of modified phenol-formaldehyde systems.
Achieving high regioselectivity for the para-isomer (this compound) is a primary goal in the synthesis process. The choice of catalyst and reaction conditions plays a significant role in controlling the ortho/para product distribution. epa.govresearchgate.net
The use of certain catalysts can favor the formation of the para-substituted product. For instance, some aryl sulfonic acids are effective in rearranging ortho and meta-substituted phenols to the more stable para-substituted compound. google.com The inherent steric hindrance of the bulky tert-amyl group also favors substitution at the less hindered para position of the phenol ring. The ability to control the orientation of a reaction to favor a specific regioisomer is a critical aspect of organic synthesis. numberanalytics.com In the context of phenol alkylation, this control dictates the yield and purity of the desired this compound.
In a move towards more sustainable chemical production, researchers have explored the use of renewable feedstocks. Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew industry, is a rich source of phenolic compounds. nih.govencyclopedia.pub Cardanol, a major component of CNSL, can be chemically modified to produce various useful chemicals. rsc.org While direct synthesis of this compound from CNSL is not a primary route, the principles of alkylating CNSL-derived phenols are relevant. For example, 3-n-pentadecylphenol, derived from CNSL, has been alkylated to produce 5-n-pentadecyl-2-tert-amylphenol, demonstrating the potential of this renewable resource in creating novel alkylphenols. acs.org
Alternative Synthetic Pathways for this compound (e.g., O-allyl ether reactions)
Beyond the direct alkylation of phenol, alternative synthetic strategies exist. One such method involves the rearrangement of O-allyl ethers. For example, 1-allyloxy-4-(1',1''-dimethylpropyl)benzene can be synthesized and then rearranged to form this compound. chemicalbook.com This process typically involves a nickel catalyst to facilitate the initial etherification, followed by an acid-catalyzed Claisen rearrangement to yield the final phenol product. chemicalbook.com This pathway offers an alternative route that can be advantageous in specific synthetic contexts, potentially offering different selectivity profiles compared to direct alkylation.
Derivatization Strategies for this compound
The functionalization of this compound is key to expanding its utility in various chemical sectors. Derivatization primarily targets the hydroxyl group and the aromatic ring, allowing for the introduction of a wide array of functional groups and the construction of more complex molecules.
Synthesis of Phenoxypropyl Derivatives
The synthesis of phenoxypropyl derivatives of this compound is commonly achieved through the Williamson ether synthesis. This method involves the reaction of the sodium or potassium salt of this compound with a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane (B140262) or epichlorohydrin.
In a typical procedure, this compound is first deprotonated by a strong base like sodium hydride or potassium hydroxide (B78521) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to form the corresponding phenoxide. The resulting nucleophilic phenoxide is then reacted with the alkyl halide in an SN2 reaction. The choice of the bifunctional propane (B168953) derivative allows for subsequent modifications at the other end of the propyl chain. For example, using 3-chloropropanol would yield a phenoxypropanol derivative, which can be further functionalized. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.
A general representation of this synthesis is the reaction of 4-tert-amylphenoxide with a 3-halopropanol. This reaction is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers. utahtech.edumasterorganicchemistry.com The alkoxide, a potent nucleophile, attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. masterorganicchemistry.com For this reaction to be efficient, particularly when synthesizing more complex ethers, a phase transfer catalyst like tetrabutylammonium (B224687) bromide may be employed to facilitate the reaction between the aqueous and organic phases. utahtech.edu
Formation of Schiff Base Ligands from this compound
The direct formation of Schiff bases from this compound is not feasible as it lacks the necessary primary amine functionality. Therefore, a multi-step synthesis is required, beginning with the introduction of an amino group onto the phenol ring. This is typically achieved through nitration, followed by reduction.
The first step is the nitration of this compound. This reaction is an electrophilic aromatic substitution, where a nitro group (-NO₂) is introduced onto the aromatic ring, typically at the ortho position to the hydroxyl group due to its activating and directing effects. The reaction is generally carried out using nitric acid in the presence of a sulfuric acid catalyst. chemicalbook.comnoaa.gov The temperature must be carefully controlled to prevent over-nitration and side reactions. chemicalbook.com One specific method details the nitration of this compound using dilute nitric acid at a controlled temperature, which can yield 2-nitro-4-tert-amylphenol. google.commdpi.com
The subsequent step is the reduction of the nitro group to a primary amine (-NH₂). A common method for this transformation is catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst. Alternatively, chemical reducing agents such as sodium hydrosulfide (B80085) or sodium disulfide can be used. google.com A patented process describes the reduction of the nitrated intermediate in a solution of ethanol (B145695) and DMF, using sodium hydrosulfide as the reducing agent, to produce 2-amino-4-tert-amylphenol (B1267436). google.com
Once the 2-amino-4-tert-amylphenol precursor has been synthesized, it can be readily converted into a variety of Schiff base ligands. This is achieved through a condensation reaction with an appropriate aldehyde or ketone, a reaction first documented by Hugo Schiff. tandfonline.com The primary amine of the aminophenol reacts with the carbonyl group of the aldehyde, eliminating a molecule of water to form an imine or azomethine group (-C=N-), which is the defining feature of a Schiff base. tandfonline.com For instance, refluxing 2-amino-4-tert-amylphenol with substituted salicylaldehydes in a 1:1 stoichiometric ratio has been shown to produce a range of Schiff base ligands. tandfonline.comresearchgate.net
Preparation of Functionalized this compound Analogues
A variety of other functionalized analogues of this compound have been synthesized to serve specific industrial and research purposes. These derivatizations can introduce new properties and functionalities to the parent molecule.
Halogenation: Chlorination of this compound is a common method to produce halogenated derivatives. The reaction typically involves treating this compound with a chlorinating agent like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). To direct the substitution to the ortho position relative to the hydroxyl group, a Lewis acid catalyst such as ferric chloride (FeCl₃) is often used. The reaction conditions, particularly temperature, are controlled to ensure selectivity and prevent the formation of polychlorinated products.
Condensation with Formaldehyde: this compound is an important monomer in the production of phenolic resins, also known as novolacs or resoles. These resins are formed through the condensation polymerization of this compound with formaldehyde. prepchem.com The reaction can be catalyzed by either an acid or a base. mdpi.com In a typical procedure, this compound is reacted with paraformaldehyde in the presence of an acid catalyst like oxalic acid. The mixture is heated under reflux, followed by dehydration to yield the final resinous product. prepchem.com These resins are valued for their solubility in oil and are used in paints, varnishes, and printing inks. chemicalbook.com
Mannich Reaction: The Mannich reaction is another route to functionalize the this compound backbone. This reaction involves the aminoalkylation of the acidic proton at the ortho position to the phenolic hydroxyl group. It is a one-pot, three-component reaction between the phenol, formaldehyde, and a primary or secondary amine. For example, the reaction of 2,4-di-tert-pentylphenol, a close analogue, with formaldehyde and (R)-(+)-N-α-dimethylbenzylamine in refluxing ethanol has been reported to yield a chiral aminophenolate ligand. scirp.org Similarly, 4-tert-butylphenol (B1678320), another related alkylphenol, undergoes the Mannich reaction with formaldehyde and thiomorpholine (B91149) to produce mono- and di-substituted products. mdpi.com
Chemical Reactivity and Mechanistic Studies of 4 Tert Amylphenol
Reaction Mechanisms Involving 4-tert-Amylphenol
The reactivity of this compound is governed by the interplay of its phenolic hydroxyl group and the bulky alkyl substituent on the aromatic ring. These features dictate its behavior in various chemical transformations, from polymerization reactions to simple acid-base interactions.
Elucidation of Activated Complex Formation in Phenol-Formaldehyde Reactions
The condensation reaction between phenols and formaldehyde (B43269) to form resins is a cornerstone of polymer chemistry. For substituted phenols like this compound, the mechanism involves the formation of highly reactive intermediates. Theoretical studies on analogous phenol-formaldehyde systems have confirmed the hypothesis that the reaction proceeds through a quinone methide intermediate. mdpi.com
Two primary mechanisms have been identified for the formation of this activated complex:
E1cb (Elimination Unimolecular Conjugate Base): In a basic medium, the phenolic proton is abstracted to form a phenolate (B1203915) ion. This is followed by the elimination of a hydroxide (B78521) ion from the hydroxymethyl group, generating the quinone methide. mdpi.com
Water-Aided Intramolecular Elimination: This mechanism, found to be energetically more favorable, involves a water molecule facilitating proton transfer from the ring's carbon to the hydroxymethyl group's oxygen, leading to the elimination of a water molecule and the formation of the quinone methide. mdpi.commdpi.com
The reaction can be simplified into key stages, starting with the initial reaction of the phenol (B47542) with formaldehyde (methylolation) to form a hydroxymethylphenol, which then proceeds through the activated complex to form methylene (B1212753) bridges between phenolic units. oecd.orgsapub.org The formation of this activated quinone methide is the rate-determining step, with subsequent condensation reactions occurring much faster. mdpi.com
Proton Migration and Benzenoid Structure Formation
Following the initial electrophilic attack of formaldehyde on the phenol ring, a critical step involves the restoration of the stable aromatic benzenoid structure. The reaction of amylphenol with formaldehyde is succeeded by proton migration to re-establish this aromaticity. niscpr.res.in This process is integral to the resolution of the intermediate complex. For instance, after the formation of a quinone methide, its subsequent reaction with another phenolate ion leads to the formation of a methylene-bridged dimer. This is followed by a proton transfer (tautomerization) that restores the aromatic π-system in both phenolic rings, resulting in a stable dimeric product.
Interaction with Strong Acids and Bases
The chemical nature of this compound is characterized by its phenolic hydroxyl group, which allows it to act as a weak organic acid. chemicalbook.comchemicalbook.com Its reactivity profile indicates significant interactions with both strong acids and bases. smolecule.com
Reaction with Bases: As a weak acid, this compound reacts with bases in an acid-base neutralization reaction. This process generates heat and can be vigorous enough to potentially initiate polymerization of the organic compound. chemicalbook.comchemicalbook.comnih.gov
Reaction with Strong Acids: Phenols undergo rapid reactions with strong acids. They are readily sulfonated by concentrated sulfuric acid, even at room temperature, and are nitrated very quickly, even by dilute nitric acid. chemicalbook.comchemicalbook.com These reactions are exothermic.
It is also incompatible with strong reducing agents like hydrides and alkali metals, with which it can generate flammable hydrogen gas. chemicalbook.comchemicalbook.comnih.gov
Role of the tert-Amyl Group in Chemical Reactivity
The tert-amyl group, a bulky and branched five-carbon substituent, exerts a profound influence on the reactivity of the phenol ring through a combination of steric and electronic effects.
Steric and Electronic Effects on Reaction Rates
The size and electron-donating nature of the tert-amyl group modify the reactivity of the aromatic ring and the phenolic hydroxyl group.
Electronic Effects: As an alkyl group, the tert-amyl substituent is electron-donating through an inductive effect. iupac.org This increases the electron density on the aromatic ring, particularly at the ortho and para positions, making the molecule more susceptible to electrophilic substitution. This increased electron density on the phenolic oxygen atom is also thought to enhance antioxidant properties. researchgate.net The stabilization of carbocation intermediates by alkyl groups is a well-established phenomenon, following the order of tertiary > secondary > primary. libretexts.org
Steric Effects: The bulkiness of the tert-amyl group creates steric hindrance, which can physically block access to nearby reactive sites. libretexts.org In some cases, this can slow reaction rates by raising the activation energy of the transition state. rsc.org However, steric effects can also be more complex. Studies on the hydrolysis of benzaldehyde (B42025) acetals with various alkyl groups, from methyl to tert-amyl, have shown that increasing the bulk of the alkoxy group can actually accelerate the reaction. acs.org This was attributed to steric effects increasing the electron density at the carbon reaction center. acs.org The second-order rate constant (kH) for this hydrolysis increased significantly with the size of the alkyl group, as shown in the table below. acs.org
| Alkoxy Group (R) | Charton Steric Parameter (ν) | Second-Order Rate Constant (kH) M⁻¹s⁻¹ |
| Methyl | 0.52 | 0.021 |
| n-Butyl | 0.56 | 0.046 |
| Isopropyl | 0.76 | 0.44 |
| sec-Butyl | 1.02 | 0.81 |
| tert-Amyl | 1.35 | 2.0 |
| Data sourced from a study on the acid hydrolyses of benzaldehyde dialkyl acetals. acs.org |
Influence on Alkylation and Condensation Reactions
The tert-amyl group significantly directs the course of further alkylation and condensation reactions. The initial alkylation of phenol with isoamylene (a mixture of 2-methyl-1-butene (B49056) and 2-methyl-2-butene) under acidic catalysis produces this compound. smolecule.comchemcess.com
The presence of the first tert-amyl group influences the position of subsequent additions:
Di-alkylation: Using an excess of the alkylating agent (isoamylene) leads to the formation of 2,4-di-tert-amylphenol. chemcess.comgoogle.com The initial para-substituent directs the second alkyl group to one of the ortho positions.
Isomer Formation: During the initial synthesis, both ortho- and para-tert-amylphenol can be formed. The ratio of these isomers is highly dependent on reaction conditions. Lower temperatures may yield roughly equal amounts, while higher temperatures (near the boiling point of phenol) almost exclusively favor the formation of the para isomer. google.com This is because the ortho isomer can be converted to the more stable para isomer at elevated temperatures in the presence of an acid catalyst. google.com
Condensation Inhibition: The bulky tert-amyl group at the para position can hinder certain condensation reactions. Low yields have been reported in attempts to condense para-substituted phenols with tertiary alcohols in the presence of aluminum chloride, highlighting the steric influence of the existing substituent. msu.edu
The table below summarizes typical products from the alkylation of phenol with isoamylene.
| Reactant Ratio (Phenol:Isoamylene) | Catalyst | Temperature | Primary Products |
| Excess Phenol | Acid Catalyst (e.g., H₃PO₄) | 100–120 °C | This compound |
| Excess Isoamylene | Acid Catalyst (e.g., H₃PO₄) | 100–120 °C | 2,4-di-tert-Amylphenol |
| Excess Phenol | Acid Catalyst | ~180 °C (Phenol boiling point) | This compound (almost exclusively) |
| Data synthesized from various sources describing phenol alkylation. chemcess.comgoogle.com |
Environmental Fate and Ecotoxicological Research on 4 Tert Amylphenol
Environmental Occurrence and Distribution of 4-tert-Amylphenol
The physicochemical properties of this compound, such as its estimated high bioconcentration factor and slight mobility in soil, influence its distribution in the environment. researchgate.netnih.gov It is expected to adsorb to suspended solids and sediment in water. researchgate.netnih.gov
This compound has been identified as an environmental pollutant found in surface water, sediments, and soil. nih.govresearchgate.netresearchgate.netsmolecule.com Its release into the environment can occur through various channels, including its application in disinfectants and its use in the rubber and petroleum industries. researchgate.netresearchgate.net Studies have confirmed its presence in diverse aquatic environments, contributing to the pollution of lakes and rivers. researchgate.netresearchgate.net In a study of surface water quality in South Africa and Mozambique, this compound was listed as one of the micropollutants investigated. core.ac.uk
Table 1: Environmental Compartments where this compound has been Detected
| Environmental Compartment | Finding | References |
|---|---|---|
| Surface Water | Detected in various surface water bodies, including lakes and rivers. | nih.gov, researchgate.net, researchgate.net, core.ac.uk |
| Sediments | Found in aquatic sediments due to adsorption from the water column. | nih.gov, researchgate.net, researchgate.net |
| Soil | Detected in soil, with slight mobility expected. | nih.gov, researchgate.net, nih.gov, researchgate.net |
The potential for this compound to contaminate groundwater is a concern. cpachem.comfishersci.comfishersci.com Leakage of the substance into the ground poses a danger to drinking water sources. cpachem.com A systematic review of phenolic compounds in groundwater highlighted a study in California, USA, where non-targeted analysis of groundwater samples from sites impacted by fuel spills detected the presence of this compound among other polar petroleum metabolites. mdpi.com
Wastewater treatment plants (WWTPs) are a significant pathway for the entry of this compound into the aquatic environment. dphen1.com Studies have detected this compound in the effluents of various WWTPs.
For instance, analysis of treated discharge from the Nelson North Wastewater Treatment Plant in New Zealand revealed the presence of this compound. amazonaws.com Concentrations were measured in two different samples, showing variability that can be influenced by factors such as weather flow. amazonaws.com Similarly, a study of the Raglan WWTP effluent in New Zealand also detected alkylphenols, although specific concentrations for this compound were not detailed in the summary. waikatodistrict.govt.nz An earlier study analyzing various environmental waters detected this compound in industrial and WWTP effluents. dphen1.com
Table 2: Concentration of this compound in Nelson North WWTP Effluent
| Sample | Concentration (ng/L) |
|---|---|
| Sample 1 | 11.7 |
| Sample 2 (wet weather flow) | 4.26 |
Data sourced from a 2023 risk assessment of the Nelson North Wastewater Treatment Plant. amazonaws.com
Biotransformation and Biodegradation Pathways of this compound
The persistence of this compound in the environment is influenced by its susceptibility to biodegradation by microorganisms.
Research has shown that various microorganisms, including bacteria and fungi, can transform this compound. nih.govresearchgate.netresearcher.life In one study, 11 different microorganisms were tested for their ability to degrade the compound. nih.govresearchgate.net While some strains could not transform the disinfectant, several bacteria, yeasts, and filamentous fungi were capable of attacking its aromatic ring system. nih.govresearchgate.netresearcher.life
The bacterium Cupriavidus basilensis SBUG 290, known for degrading biphenyl, has been shown to transform this compound, leading to detoxification. nih.govresearchgate.net Similarly, studies on Sphingobium fuliginis have demonstrated its ability to utilize related compounds like 4-tert-butylphenol (B1678320) as a sole carbon and energy source, suggesting pathways that may be relevant for this compound. asm.org The degradation process often involves inducible enzymes. asm.org
A key mechanism in the microbial degradation of this compound is the hydroxylation of the aromatic ring, followed by ring fission. nih.govresearchgate.netresearcher.liferesearchgate.net This process serves as a detoxification pathway, as the resulting metabolites are less toxic than the parent compound. nih.govresearchgate.netresearcher.life
The initial step involves the enzymatic introduction of a hydroxyl group onto the aromatic ring, adjacent to the existing phenolic hydroxyl group. researchgate.net This reaction forms a dihydroxylated intermediate, identified as 4-(1,1-dimethyl-propyl)-benzene-1,2-diol. nih.govresearchgate.netresearcher.life
Following hydroxylation, the aromatic ring is opened through a process called fission. nih.govresearchgate.netresearcher.life This cleavage results in the formation of novel ring fission products. nih.govresearchgate.net Two such products have been identified:
4-(1,1-dimethyl-propyl)-6-oxo-6-H-pyran-2-carboxylic acid (a pyran structure) nih.govresearchgate.netresearcher.life
2-[3-(1,1-dimethyl-propyl)-5-oxo-2H-furan-2-yl]acetic acid (a furan (B31954) structure) nih.govresearchgate.netresearcher.life
This transformation pathway, from the parent phenol (B47542) through a hydroxylated intermediate to ring cleavage products, has been observed in several microorganisms, including yeast strains (Trichosporon asahii, T. mucoides), filamentous fungi (Mucor hiemalis, Fusarium oxysporum), and bacteria (Rhodococcus ruber, Ralstonia sp.). researchgate.net
Microbial Degradation Mechanisms
Formation of Pyran and Furan Ring Fission Products
The biodegradation of this compound by certain microorganisms involves the cleavage of its aromatic ring, leading to the formation of novel metabolic byproducts. smolecule.comresearchgate.netnih.gov Research has shown that several bacterial and fungal strains can attack the aromatic structure of this compound. This process is initiated by the hydroxylation of the phenol ring, creating a dihydroxylated intermediate, specifically 4-(1,1-dimethyl-propyl)-benzene-1,2-diol. researchgate.netnih.gov
Following this initial step, the aromatic ring is cleaved, resulting in the formation of two previously unknown ring fission products. These products are characterized by pyran and furan structures:
4-(1,1-dimethyl-propyl)-6-oxo-6-H-pyran-2-carboxylic acid
2-[3-(1,1-dimethyl-propyl)-5-oxo-2H-furan-2-yl]acetic acid researchgate.netnih.gov
Notably, while this compound itself exhibits toxicity to the microorganisms, one of the resulting ring cleavage products has been found to be non-toxic. researchgate.netnih.gov This transformation signifies a detoxification process achieved through the microbial-mediated ring fission. researchgate.netnih.gov This metabolic pathway has been observed in two yeast strains, two filamentous fungi, and two bacterial strains. smolecule.comnih.gov
Sugar Conjugate Formation as Detoxification Mechanism
In addition to ring fission, another significant detoxification pathway for this compound observed in certain fungi is the formation of sugar conjugates. researchgate.netnih.govresearchgate.net This mechanism is a common strategy employed by many eukaryotes, from fungi to mammals, to cope with toxic aromatic environmental pollutants. researchgate.net
One study identified that a filamentous fungus, instead of breaking down the aromatic ring, formed sugar conjugates with this compound. researchgate.netnih.govresearchgate.net This process of conjugation effectively detoxifies the harmful pollutant. researchgate.netnih.gov The formation of sugar or sulfate (B86663) conjugates is a recognized detoxification strategy for other aromatic compounds as well, such as biphenyl, chlorinated biphenyls, and dibenzofuran. researchgate.net This pathway represents an alternative mechanism for microorganisms to neutralize the toxic effects of this compound in the environment. researchgate.netresearchgate.net
Role of Specific Bacterial and Fungal Strains in Biodegradation (e.g., Sphingobium fuliginis)
Specific microbial strains play a crucial role in the breakdown of this compound. The bacterium Sphingobium fuliginis, in particular, has been identified as capable of utilizing alkylphenols as a sole source of carbon and energy. nih.govnih.govasm.org
Strains of Sphingobium fuliginis isolated from the rhizosphere sediment of Phragmites australis have demonstrated the ability to completely degrade 4-tert-butylphenol, a closely related compound, within hours. nih.govasm.org The degradation pathway involves hydroxylation of the phenol to form 4-tert-butylcatechol, followed by a meta-cleavage pathway. nih.govasm.org Research has shown that Sphingobium fuliginis OMI can also effectively degrade a range of other alkylphenols and bisphenols through this phenolic ring hydroxylation and meta-cleavage pathway. nih.gov
Growth experiments have revealed that Sphingobium fuliginis TIK-1 can utilize 4-alkylphenols with side chains of three to five carbons that have α-quaternary or α-tertiary carbons, which includes 4-tert-pentylphenol (another name for this compound). nih.govscience.gov This makes these strains potentially useful for the bioremediation of environments contaminated with various 4-alkylphenols. nih.gov
Other microorganisms, including certain yeast and filamentous fungi, also contribute to the biotransformation of this compound, primarily through attacking the aromatic ring system. smolecule.comnih.gov
Factors Influencing Biodegradation Rates (e.g., Alkyl Chain Structure, Environmental Conditions)
The rate at which this compound biodegrades in the environment is influenced by a combination of factors related to its chemical structure and the surrounding environmental conditions.
Alkyl Chain Structure: The structure of the alkyl side chain is a significant determinant of biodegradability. Studies on Sphingobium fuliginis have shown that the bacterium can support its growth on 4-alkylphenols that possess alkyl side chains with three to five carbon atoms and have α-quaternary or α-tertiary carbons, such as this compound. nih.gov However, it does not support growth on 4-n-alkylphenols or those with larger, more complex branched chains like 4-tert-octylphenol (B29142). nih.gov This indicates that the specific branching and size of the tert-amyl group in this compound make it amenable to degradation by certain specialized bacteria.
Environmental Conditions: Several environmental factors play a critical role in influencing microbial activity and, consequently, the rate of biodegradation. numberanalytics.commdpi.com These include:
Temperature: Microorganisms have optimal temperature ranges for growth and enzymatic activity. numberanalytics.commdpi.com For instance, the highest degradation rates for petroleum hydrocarbons are typically observed between 20-30°C in marine environments and 15-20°C in freshwater. mdpi.com
pH: Similar to temperature, pH affects microbial growth and the function of enzymes involved in degradation. numberanalytics.com
Nutrient Availability: Microorganisms require essential nutrients like nitrogen and phosphorus for their metabolic processes. numberanalytics.combiomedgrid.com A lack of these nutrients can limit biodegradation, while their addition can enhance it. numberanalytics.combiomedgrid.com
Oxygen Availability: The presence of oxygen is crucial for aerobic biodegradation, the primary pathway for many organic pollutants. biomedgrid.com In aquatic environments, oxygen levels are higher at the surface and decrease with depth, affecting where degradation can occur. biomedgrid.com
Bioavailability: The extent to which a pollutant is available to microorganisms can be a rate-limiting factor. mdpi.comnih.gov Sorption to soil or sediment particles can reduce the bioavailability of compounds like this compound. nih.gov
Optimizing these conditions through methods like biostimulation (adding nutrients) or bioaugmentation (introducing specialized microbes) can enhance the rate of biodegradation in contaminated sites. numberanalytics.comnih.gov
Ecotoxicological Impact and Risk Assessment of this compound in Aquatic Ecosystems
Endocrine Disrupting Properties and Mechanisms in Aquatic Organisms
This compound is recognized as an endocrine-disrupting chemical (EDC) in aquatic environments. smolecule.comfishersci.selgcstandards.com Its primary mechanism of action is as an estrogen receptor agonist, meaning it can bind to and activate the estrogen receptors in organisms. industrialchemicals.gov.au
Key Research Findings:
Estrogen Receptor Binding: In vitro competitive binding assays have confirmed that 4-tert-pentylphenol can specifically bind to the estrogen receptor of rainbow trout, indicating its potential to trigger estrogenic effects at the molecular level. industrialchemicals.gov.au
Vitellogenin Induction: A common biomarker for estrogenic activity in fish is the production of vitellogenin (VTG), an egg yolk precursor protein, in males or immature females. Studies have shown that exposure to 4-tert-pentylphenol can lead to elevated VTG levels in male fish. For example, in a study with fathead minnows, VTG was significantly elevated in males exposed to 560 µg/L of the chemical. nih.gov
Histopathological Effects: Exposure to 4-tert-pentylphenol has been shown to cause histopathological changes in the gonads of fish, which are characteristic of an endocrine-disrupting mode of action. industrialchemicals.gov.au These changes can include the feminization of male gonadal ducts and the presence of testis-ova (intersex), where testicular tissue contains oocytes. industrialchemicals.gov.aunih.gov
The endocrine-disrupting potential of this compound raises concerns about its impact on the sexual development and reproductive health of aquatic wildlife. regulations.gov
Effects on Reproduction in Aquatic Species (e.g., Fathead Minnows)
The endocrine-disrupting properties of this compound translate into adverse effects on the reproduction of aquatic species, with the fathead minnow (Pimephales promelas) being a frequently studied model organism.
Research on Fathead Minnows:
Reduced Fecundity: A pair-breeding study with fathead minnows exposed to 4-tert-pentylphenol showed a significant decrease in fecundity at concentrations of 56 µg/L and higher. nih.gov This was observed as a reduction in both the mean number of eggs spawned per pair and the number of spawning events. nih.gov
Disrupted Sexual Differentiation: An extended early-life stage test exposed fathead minnow embryos to various concentrations of 4-tert-pentylphenol. nih.gov This exposure led to delays and disruptions in male sexual differentiation and development at a concentration of 180 µg/L. nih.gov At the higher concentration of 560 µg/L, no testicular tissue was observed in any of the exposed fish. nih.gov
Feminization of Males: The formation of an ovarian-like cavity in the testes of male fathead minnows occurred in all males exposed to 180 µg/L of 4-tert-pentylphenol. nih.gov Additionally, the presence of mixed-sex gonads (testes with scattered primary oocytes) was noted in fish exposed to this concentration. nih.gov
Skewed Sex Ratios: In a 107-day study, exposure to 4-tert-pentylphenol starting from 188 µg/L resulted in a sex ratio skewed in favor of female fish. industrialchemicals.gov.au
These findings demonstrate that this compound can significantly impair the reproductive capabilities of fish by reducing egg production and interfering with normal sexual development, even at environmentally relevant concentrations.
Interactive Data Table: Effects of this compound on Fathead Minnow Reproduction
| Effect | Concentration | Species | Study Type | Citation |
| Decreased Fecundity | ≥ 56 µg/L | Pimephales promelas | Pair-breeding | nih.gov |
| Disrupted Male Sexual Differentiation | 180 µg/L | Pimephales promelas | Extended early-life stage | nih.gov |
| No Testicular Tissue | 560 µg/L | Pimephales promelas | Extended early-life stage | nih.gov |
| Feminization of Male Reproductive Ducts | 180 µg/L | Pimephales promelas | Extended early-life stage | nih.gov |
| Skewed Sex Ratio (favoring females) | ≥ 188 µg/L | Pimephales promelas | 107-day exposure | industrialchemicals.gov.au |
| Elevated Vitellogenin in Males | 560 µg/L | Pimephales promelas | Pair-breeding | nih.gov |
Oxidative Stress Induction in Biological Systems
This compound is among the chemical compounds that can induce oxidative stress in melanocytes. taylorandfrancis.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive products. nih.gov This imbalance can lead to cellular damage. nih.gov
The cellular response to chemical-induced stress involves various pathways. One such pathway is the PERK-eIF2α-ATF4 axis, which is linked to the nuclear erythroid 2-related factor 2 (Nrf2). taylorandfrancis.com Nrf2 plays a role in promoting the expression of antioxidant response-related genes, which is a defense mechanism against oxidative stress. taylorandfrancis.com The induction of oxidative stress can result in the peroxidation of lipids within cell membranes and alterations in cellular antioxidants. researchgate.net In aquatic organisms, exposure to certain environmental contaminants can trigger oxidative stress through the generation of ROS and the modulation of antioxidant enzyme activities. researchgate.net
Bioaccumulation Potential in Aquatic Organisms
The potential for a substance to accumulate in living organisms is a key factor in its environmental risk assessment. For this compound, its potential for bioaccumulation in aquatic organisms is considered moderate. service.gov.uk This is suggested by an estimated bioconcentration factor (BCF) of 210, which indicates a high potential for bioconcentration in aquatic organisms. nih.gov Another source provides a calculated log bioconcentration factor (BCF) of 2.313, which translates to a BCF of 205.7. regulations.gov
The octanol-water partition coefficient (log Kow) is another indicator of bioaccumulation potential. service.gov.uk For this compound, the log Kow is reported as 3.9, which suggests a moderate potential for bioaccumulation. service.gov.ukindustrialchemicals.gov.au Other sources report a log Pow of 3.6. fishersci.sefishersci.com Predictions for the fish BCF vary, with one estimation from the log Kow being 501 L/kg, while another model estimates a lower BCF of 240 L/kg. service.gov.uk A QSAR (Quantitative Structure-Activity Relationship) estimation provides a BCF of 229. windows.net Despite these figures, the bioaccumulation potential in aquatic species is generally considered low. industrialchemicals.gov.aueuropa.eu It is also noted that this compound does not meet the criteria to be classified as a persistent, bioaccumulative, and toxic (PBT) chemical. service.gov.uk
Table 1: Bioaccumulation Data for this compound
Comparative Ecotoxicity with Other Alkylphenols
When comparing the ecotoxicity of this compound to other alkylphenols, its properties are often considered in relation to its chemical structure. Generally, longer-chain alkylphenols are more toxic to aquatic organisms than those with shorter chains. service.gov.uk
This compound is considered more acutely toxic to aquatic organisms than 4-tert-butylphenol by a factor of approximately two, which is expected due to its higher hydrophobicity. service.gov.uk In studies with the fungus Sphingobium fuliginis, it was observed that 4-isopropylphenol, 4-sec-butylphenol, and 4-tert-pentylphenol could support cell growth, unlike 4-n-alkylphenols and 4-tert-octylphenol. asm.org
In a comparative toxicity study using human placental cells, this compound showed an EC50 value between 120-280 µM, indicating lower cytotoxicity compared to long-chain alkylphenols like 4-dodecylphenol (B94205) (EC50: 18 µM) and 4-heptylphenol (B162531) (EC50: ~50 µM). oup.com
Table 2: Comparative Ecotoxicity Data
Biological Activities and Toxicological Mechanisms of 4 Tert Amylphenol in Mammalian Systems
Estrogen Receptor Ligand Interactions
4-tert-Amylphenol is recognized as an endocrine-disrupting chemical (EDC) that can interfere with the endocrine system by interacting with estrogen receptors (ERs). oup.comsemanticscholar.orgnih.gov Its structural similarity to natural estrogens allows it to bind to these receptors, potentially triggering a cascade of unintended hormonal effects.
Molecular docking and competitive binding assays have been instrumental in characterizing the interaction between this compound and estrogen receptors. Studies have demonstrated that 4-t-AP can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). csic.es The binding affinity of 4-t-AP to these receptors is generally lower than that of the primary female sex hormone, 17β-estradiol (E2).
Research has shown that the binding affinity of alkylphenols to estrogen receptors tends to increase with the length of the alkyl chain. nih.gov For instance, the binding hierarchy is often cited as nonylphenol > octylphenol (B599344) > amylphenol > butylphenol. csic.esnih.gov Despite its weaker affinity compared to E2, the binding is significant enough to elicit estrogenic responses. One study reported a relative binding affinity (RBA) for 4-t-AP to ER of 0.0005 compared to E2. nih.gov Another study using high-mass matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) identified 4-t-AP as an ER ligand, suggesting it may have a higher affinity for the human ERα ligand-binding domain than previously reported. nih.govnih.gov
In addition to the classical estrogen receptors, 4-t-AP has been shown to bind to the human estrogen-related receptor-γ (ERR-γ). service.gov.uk Notably, certain para-alkyl phenols, including this compound, were found to be almost completely inactive for ERα but were selective and specific for ERR-γ. service.gov.uk This selectivity highlights the complex nature of its interactions within the nuclear receptor superfamily.
Table 1: Estrogen Receptor Binding Affinity of this compound
| Receptor | Binding Affinity Metric | Value | Reference Compound | Source |
|---|---|---|---|---|
| Estrogen Receptor (ER) | Relative Binding Affinity (RBA) | 0.0005 | 17β-estradiol | nih.gov |
| Estrogen Receptor α (ERα) | Identified as a ligand | - | - | nih.govnih.gov |
| Estrogen Receptor β (ERβ) | Binds with similar affinity as to ERα | - | 17β-estradiol | csic.es |
| Estrogen-Related Receptor-γ (ERR-γ) | Selective and specific binder | - | - | service.gov.uk |
By binding to estrogen receptors, this compound can mimic the effects of natural estrogens, leading to its classification as an endocrine disruptor. oup.comnih.gov This mimicry can disrupt the normal functioning of the hormonal system, which is particularly critical during sensitive developmental periods. nih.gov The estrogenic activity of 4-t-AP has been confirmed in various in vivo and in vitro studies. For example, it has been shown to induce the synthesis of vitellogenin, an egg-yolk protein normally produced by females, in male fish. nih.gov
The United Nations Environment Programme (UNEP) has identified 4-tert-pentylphenol as an endocrine-disrupting chemical. semanticscholar.org Its ability to act as an estrogen receptor agonist is a key mechanism behind its endocrine-disrupting properties. semanticscholar.org This estrogenic activity can lead to a range of adverse effects, including developmental and reproductive problems. nih.gov
Cellular Toxicity and Mechanisms of Action
Beyond its interaction with estrogen receptors, this compound exhibits cellular toxicity through several mechanisms, including the generation of oxidative stress and interference with key enzymatic processes.
Exposure to certain alkylphenols has been linked to the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products. A comparative toxicity study on various alkylphenols in the human placental choriocarcinoma cell line JEG-3 investigated ROS generation. While some long-chain alkylphenols like 4-heptylphenol (B162531) (HP) were found to be potent inducers of ROS, this compound was noted for its low to non-significant cytotoxicity at the tested concentrations. However, the general mechanism for some pesticides and their metabolites involves the generation of free radicals, which can lead to cellular damage.
Aromatase, also known as cytochrome P450 19A1 (CYP19A1), is a crucial enzyme in steroidogenesis, responsible for the conversion of androgens to estrogens. The inhibition or induction of aromatase activity is a significant mechanism of endocrine disruption. Studies have shown that this compound can affect aromatase activity.
In a study using the human placental JEG-3 cell line, which expresses high levels of aromatase, several alkylphenols were tested for their ability to disrupt aromatase activity. It was found that the inhibition of aromatase was closely related to the hydrophobicity of the alkylphenols. While other alkylphenols like 4-dodecylphenol (B94205) (DP) and 4-heptylphenol (HP) showed significant inhibition of aromatase, the study did not report specific IC50 values for this compound. However, it is part of a chemical class known to interact with this key steroidogenic enzyme. The alteration of aromatase function can lead to disorders of the reproductive system.
Table 2: Cytotoxicity and Aromatase Inhibition of Selected Alkylphenols in JEG-3 Cells
| Compound | Cytotoxicity (EC50, µM) | Aromatase Inhibition (IC50, µM) | Source |
|---|---|---|---|
| This compound (TAP) | 120–280 | Not Reported | |
| 4-Dodecylphenol (DP) | 18 | 13 | |
| 4-Heptylphenol (HP) | ~50 | 41 | |
| 4-tert-Butylphenol (B1678320) (4TBP) | >385 | 283 |
The placenta plays a critical role in lipid transport and metabolism, which is essential for fetal development. Disruption of these processes by xenobiotics can have severe consequences. As amphipathic molecules, alkylphenols have the potential to alter the lipid bilayer of cell membranes and interfere with lipid homeostasis.
A study investigating the effects of ten different alkylphenols on the human placental choriocarcinoma cell line JEG-3 found that some of these compounds significantly altered the cellular lipidome. For instance, 2,4,6-tri-tert-butylphenol (B181104) (TTBP) led to a significant accumulation of triacylglycerides (TGs), while 4-dodecylphenol (DP) increased the synthesis of phosphatidylcholines (PCs) and TGs.
In this comparative study, this compound was among the tested compounds but was noted for its low cytotoxicity. The in-depth lipidomic analysis was performed on the alkylphenols that caused the most harmful effects, namely TTBP, HP, and DP. nih.gov Therefore, specific alterations in the lipid profile of placental cells directly attributable to this compound were not detailed in this research. However, the findings for other alkylphenols suggest that this class of compounds can act as lipid disruptors in placental cells. Another study using JEG-Tox cells did not find significant cell viability loss with this compound exposure. nih.gov
In Vitro Genotoxicity Assessments
In vitro studies on this compound have generally indicated a lack of genotoxic potential. A reverse mutation assay using Salmonella typhimurium strains (TA98, TA100, TA1535, and TA1537) showed no mutagenic response at concentrations up to 5000 µ g/plate , with or without metabolic activation. regulations.govindustrialchemicals.gov.au Similarly, a gene mutation test in mammalian cells produced negative results. regulations.gov In a mouse lymphoma gene mutation assay, although some individual cultures treated with this compound showed a higher incidence of mutant colonies, this was not dose-related and was considered a result of biological variation. industrialchemicals.gov.au
Table 1: Summary of In Vitro Genotoxicity Studies on this compound
| Test System | Cell Type/Strain | Results | Citation |
| Reverse Mutation Assay | Salmonella typhimurium | Negative | regulations.govindustrialchemicals.gov.au |
| Gene Mutation Test | Mammalian Cells | Negative | regulations.gov |
| Mouse Lymphoma Assay | Mouse Lymphoma Cells | Negative | industrialchemicals.gov.au |
In Vivo Toxicological Studies
A prenatal developmental toxicity study in rats showed no quantitative evidence of increased susceptibility. regulations.gov However, there was qualitative evidence of increased susceptibility, with fetal effects such as skeletal abnormalities and decreased body weight being considered more severe than the maternal toxicity observed at the same dose level. regulations.gov Specifically, at 500 mg/kg/day, decreased fetal body weight and an increased incidence of bent ribs were observed. regulations.gov The developmental No-Observed-Adverse-Effect Level (NOAEL) was determined to be 200 mg/kg/day. regulations.gov
Currently, a two-generation reproduction study in rats for this compound is not available. regulations.gov Due to the lack of comprehensive reproductive toxicity data and the suggestive evidence of endocrine effects from open literature, a high degree of uncertainty remains. regulations.gov Studies on the closely related 4-tert-butylphenol suggest a potential for reproductive toxicity, but the information is insufficient to classify this compound for this endpoint. industrialchemicals.gov.au
There are no lifetime carcinogenicity studies available for this compound. regulations.gov However, one study investigated its tumor-promoting activity on mouse skin. regulations.gov In this study, twice-weekly application of 17.2% this compound in benzene (B151609) for 20 weeks did not produce skin tumors. regulations.gov Furthermore, when applied after an initiator (0.3% dimethylbenzanthracene), it also did not produce skin tumors after 12 weeks. regulations.gov Based on the negative findings in mutagenicity tests, it is not expected that this compound would cause cancer through a genotoxic mechanism. industrialchemicals.gov.au
Human Health Implications of this compound Exposure
Human exposure to this compound can occur through various pathways, including dermal contact, inhalation, and indirect food contact. regulations.govnih.gov The substance is used in products such as hard surface disinfectants, air sanitizers, and as an intermediate in the production of phenolic resins. regulations.govservice.gov.uk These uses can lead to occupational and residential exposure. regulations.gov Dermal exposure is considered a significant route, particularly for workers handling the substance. industrialchemicals.gov.au Inhalation exposure can occur from fogging applications and air deodorization products. regulations.gov
Occupational Exposure and Health Outcomes (e.g., Vitiligo)
Occupational exposure to this compound (4-TAP), a substituted phenol (B47542) compound, has been linked to specific adverse health outcomes, most notably the development of chemical-induced vitiligo. This condition, also referred to as occupational vitiligo or chemical leukoderma, is clinically and morphologically indistinguishable from idiopathic vitiligo and is characterized by the depigmentation of the skin. nih.govscialert.net 4-TAP is utilized in various industrial and commercial products, including as an intermediate in the manufacture of resins and plastics, and as a component in germicidal detergents, which represent a primary source of occupational exposure. scialert.netnih.govjaypeedigital.com
One of the most cited instances of 4-TAP-induced vitiligo involves hospital workers. A study reported on depigmentation among employees at two separate hospitals who worked directly with phenolic germicidal detergents. nih.govplasticsurgerykey.com In one of these locations, seven workers were exposed to Ves-Phene, a detergent that contained this compound. nih.govplasticsurgerykey.com The affected individuals developed vitiligo, with symptoms in some cases beginning with pruritus (itching) and erythema (redness) at the sites of contact before the onset of depigmentation. nih.govplasticsurgerykey.com The skin depigmentation occurred at the sites of direct contact with the detergent, and in at least one case, also at remote, unexposed locations, suggesting a potential systemic mechanism. nih.gov Patch testing with the detergent reproduced the depigmentation in the affected workers, confirming the causative role of the chemical agent. nih.govplasticsurgerykey.com
However, it is noteworthy that not all occupational exposure studies have found a direct correlation. A screening of 169 workers at a chemical plant, including 129 who had been exposed to para-tertiary-amyl-phenol, found no cases of vitiligo. nih.gov This suggests that the development of vitiligo may be influenced by the intensity and duration of exposure, the specific formulation of the product, and individual susceptibility. nih.govplasticsurgerykey.com
The toxicological mechanism by which 4-TAP and related phenolic compounds induce vitiligo is believed to involve their structural similarity to tyrosine, a precursor to melanin (B1238610). nih.gov These chemicals can act as competitive inhibitors or alternative substrates for tyrosinase, a key enzyme in melanogenesis. nih.govresearchgate.net This interference can disrupt melanin production and lead to melanocyte stress. For related phenols, studies have shown this can generate reactive oxygen species (ROS), induce an unfolded protein response, and ultimately trigger melanocyte apoptosis (cell death). medicalnewstoday.com The appearance of depigmentation at sites distant from initial contact also points towards an immunological component, where the chemical may act as a hapten, initiating an autoimmune response against melanocytes. nih.govresearchgate.netpearlgrimesmd.com
Beyond its effects on the skin, this compound is also recognized as an endocrine-disrupting chemical in mammalian systems. nih.govindustrialchemicals.gov.au Studies have demonstrated that it possesses weak estrogenic activity, though the full implications of this for human health, particularly in an occupational context, are still being evaluated. nih.govindustrialchemicals.gov.au
Research Findings on Occupational Exposure to this compound
The following table summarizes the findings from a key case study on occupational vitiligo linked to a this compound-containing product.
| Study/Report | Exposed Group | Product/Chemical | Number of Affected Individuals | Health Outcome | Key Findings |
|---|---|---|---|---|---|
| Kahn (1970) | Hospital Workers | Ves-Phene (Germicidal Detergent) | 7 | Chemical-Induced Vitiligo (Depigmentation) | Exposure led to depigmentation at contact and remote sites; pruritus and erythema preceded depigmentation in 4 of 7 workers. Patch testing reproduced the effect. nih.govplasticsurgerykey.comtaylorfrancis.com |
Table of Compounds
Analytical Chemistry Methodologies for 4 Tert Amylphenol
Chromatographic Techniques for Detection and Quantification
Chromatography is a fundamental technique for separating and analyzing complex mixtures. For 4-tert-amylphenol, both liquid and gas chromatography are extensively used, often coupled with various detectors for enhanced sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used method for the quantification of this compound. This technique separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase.
A common method involves using a reversed-phase C18 column with an isocratic mobile phase, such as a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), at a flow rate of 1.0 mL/min. nih.gov Detection is typically performed at a wavelength of 225 nm, which corresponds to the UV absorbance maximum for several alkylphenols. nih.gov This method has been successfully applied for the quantification of this compound in environmental samples after preconcentration steps. nih.gov
In one study, a single-laboratory validation was conducted for an LC method using UV detection to determine p-tert-amylphenol (PTAP) in disinfectant formulations. The samples were extracted and diluted with acidified methanol, followed by separation using a gradient mobile phase and UV detection at 285 nm. smolecule.com Another HPLC method developed for detecting traces of LpHse, a detergent containing this compound, demonstrated linearity in the concentration range of 0.5 to 10.00 ppm. nih.gov Furthermore, a simple and accurate quantitative method using solid-phase microextraction (SPME) coupled with HPLC-UV has been developed for the analysis of several endocrine disruptors, including this compound, in various environmental samples. researchgate.netresearchgate.net
The following table summarizes the parameters of a validated HPLC-UV method for the analysis of alkylphenols.
Table 1: HPLC-UV Method Parameters for Alkylphenol Analysis
| Parameter | Value |
|---|---|
| Chromatographic Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min (isocratic) |
| Detection Wavelength (λmax) | 225 nm |
| Concentration Range | 5-500 ng/mL |
| Coefficient of Determination (R²) | > 0.992 |
Data sourced from Kumar et al. (2015) nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound in complex environmental matrices. frontiersin.org In GC-MS, the sample is first vaporized and separated in a gas chromatograph before being detected by a mass spectrometer, which provides detailed structural information, enhancing compound identification.
For the analysis of phenolic compounds, which can be thermally unstable or polar, a derivatization step is often required to produce more volatile and thermally stable products. dphen1.com Common derivatization techniques include silylation, acetylation, and benzylation. eeer.org For instance, trifluoroacetic anhydride (B1165640) has been used as a derivatizing agent for the analysis of estrogenic pollutants, including alkylphenols, in water samples by GC-MS with selected ion monitoring (SIM). nih.gov Another approach involves modifying a polyacrylate (PA) fiber with a silylating reagent before extraction for the analysis of alkylphenols in water samples. jeaht.org
GC-MS has been employed to analyze organic pollutants in soils irrigated with agro-industrial wastewater, where it was used to detect a range of contaminants, although 4-tert-octylphenol (B29142) and other specified phenols were not detected in the soil samples under study. frontiersin.org The use of GC-MS is also crucial in determining various phenolic endocrine disruptors in wastewater, often comparing different derivatization methods like isobutoxycarbonyl (isoBOC) and tert-butyldimethylsilyl (TBDMS) to optimize detection. eeer.org
Table 2: GC-MS Analysis of Phenolic Compounds in Wastewater
| Parameter | Description |
|---|---|
| Technique | Gas Chromatography/Mass Spectrometry-Selected Ion Monitoring (GC/MS-SIM) |
| Derivatization Methods | Isobutoxycarbonyl (isoBOC) and tert-butyldimethylsilyl (TBDMS) |
| Injector Temperature | 270°C |
| Interface Temperature | 280°C |
| Oven Temperature Program | Initially 60°C for 1 min, then raised to 280°C at 10°C/min, and held for 20 min |
Data sourced from Im et al. (2013) eeer.org
Hyphenated techniques, which combine two or more analytical methods, offer superior performance for the analysis of trace contaminants in complex samples. Comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GCxGC-TOFMS) provides enhanced separation power and sensitivity compared to conventional GC-MS. up.ac.za This technique has been utilized for the non-targeted analysis of polar petroleum metabolites in groundwater, successfully identifying numerous compounds, including this compound. mdpi.com In one study, GCxGC-TOFMS was used to analyze surface water, detecting over 3,000 compounds, highlighting its extensive screening capabilities. up.ac.za
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is another powerful technique, particularly for less volatile compounds. up.ac.za It offers high sensitivity and selectivity, making it suitable for the determination of endocrine disruptors like this compound in various matrices. expec-tech.commdpi.com UPLC-MS/MS has been successfully used to detect this compound in surface water samples, with limits of detection (LODs) significantly lower than those required by regulatory bodies. up.ac.za A method for the simultaneous determination of 21 phenolic compounds and 7 parabens in dairy products was developed using UHPLC-MS/MS, demonstrating its applicability to complex food matrices. mdpi.com
Table 3: Performance of Hyphenated Techniques for this compound Analysis
| Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| TD-GC×GC-TOFMS | Surface Water | 0.098 ng/L | 0.33 ng/L | up.ac.za |
Data sourced from Naudé et al. (2016) up.ac.za
Sample Preparation and Extraction Methods
Effective sample preparation is critical to isolate and concentrate this compound from the sample matrix, thereby removing interferences and improving the sensitivity and accuracy of the subsequent analysis.
Fabric Phase Sorptive Extraction (FPSE) is a modern and green sample preparation technique that integrates the principles of Solid Phase Microextraction (SPME) and Solid Phase Extraction (SPE). walshmedicalmedia.commdpi.com It utilizes a flexible fabric substrate coated with a sol-gel organic-inorganic hybrid sorbent. mdpi.comresearchgate.net This design allows for a high sorbent loading and a large surface area, leading to fast and efficient extraction. semanticscholar.org
A method was developed for the quantification of several alkylphenols, including this compound, in environmental samples using FPSE followed by HPLC-UV detection. nih.gov The study optimized various parameters such as extraction time, eluting solvent, and pH. nih.gov Using a sol-gel polytetrahydrofuran (PTHF) coated FPSE media, an extraction efficiency of 78.0% was achieved for this compound from aqueous samples. nih.govmdpi.com
Table 4: Extraction Efficiency of Alkylphenols using FPSE
| Compound | Log Kow | Predicted Extraction Efficiency (%) | Experimental Extraction Efficiency (%) |
|---|---|---|---|
| 4-tert-butylphenol (B1678320) | 3.29 | 70.2 | 74.0 |
| 4-sec-butylphenol | 3.46 | 72.5 | 75.6 |
| This compound | 4.03 | 79.1 | 78.0 |
| 4-cumylphenol | 4.12 | 79.9 | 78.3 |
Data sourced from Kabir & Furton (2015) and Kumar et al. (2015) walshmedicalmedia.commdpi.com
Solid-Phase Microextraction (SPME) is a simple, fast, and solvent-free sample preparation technique that involves the partitioning of analytes between a sample matrix and a coated fiber. jeaht.org The fiber is then thermally desorbed in the injector of a gas chromatograph or the analytes are eluted with a solvent for HPLC analysis. researchgate.netjeaht.org
For the analysis of alkylphenols, SPME is often coupled with GC-MS or HPLC-UV. researchgate.netresearchgate.netoiv.int A study employed a Carbowax templated resin (50 µm) fiber to extract four endocrine-disrupting phenols, including this compound, from various water and soil samples, followed by HPLC-UV analysis. researchgate.net The limit of detection for this compound in this study was found to be 0.78 ng/mL. researchgate.net The efficiency of SPME can be influenced by several factors, including the type of fiber coating, extraction time, sample pH, and salt concentration. jeaht.orgresearchgate.net For instance, the addition of NaCl can increase the ionic strength of the sample, which may enhance the extraction of some phenols while decreasing it for others. jeaht.org
Table 5: SPME-HPLC-UV Method Details for Alkylphenol Analysis
| Parameter | Value |
|---|---|
| SPME Fiber | Carbowax templated resin (50 µm) |
| Mobile Phase | Acetonitrile: Water (55:45) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| LOD for this compound | 0.78 ng/mL |
Data sourced from Kumar et al. (2025) researchgate.net
Validation of Analytical Methods for this compound
Method validation ensures that an analytical procedure is suitable for its intended purpose. For this compound, this involves a rigorous assessment of linearity, accuracy, sensitivity, detection limits, and the influence of the sample matrix.
The validation of analytical methods for this compound consistently demonstrates good performance across these key parameters.
Linearity is the ability of a method to produce test results that are directly proportional to the concentration of the analyte within a given range. ajpaonline.com For this compound, linearity is typically established by analyzing a series of standards at different concentrations. For instance, a high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection showed linearity for this compound in the concentration range of 5–500 ng/mL, with a coefficient of determination (R²) greater than 0.992. nih.gov Another HPLC method was linear from 0.5 to 10.00 ppm. researchgate.net Similarly, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method demonstrated linearity over a specified range with an R² value greater than 0.99. dphen1.com
Accuracy refers to the closeness of the measured value to the true value. ajpaonline.com It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. For this compound, an HPLC method demonstrated an accuracy with a recovery of up to 95% from stainless steel surfaces. researchgate.net In another study using fabric phase sorptive extraction followed by HPLC-UV, the extraction efficiency, a measure related to accuracy, was 78.0% for this compound. nih.gov An LC-MS/MS method reported mean recoveries between 83.1% and 108.4% across low, medium, and high concentration levels. dphen1.com
Sensitivity of an analytical method is its ability to generate a response to the lowest desired concentration. elementlabsolutions.com While specific sensitivity data for this compound is often encompassed within the determination of detection limits, the low detection levels achieved by various methods indicate high sensitivity. For example, methods can detect this compound at the parts-per-billion (ppb) or even parts-per-trillion (ng/L) level. researchgate.netdphen1.com
Table 1: Linearity and Accuracy of a Validated HPLC Method for this compound This table contains interactive elements. Click on the headers to sort the data.
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 0.5 - 10.00 ppm | researchgate.net |
| Accuracy (Recovery) | Up to 95% | researchgate.net |
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. elementlabsolutions.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. dphen1.com These values are critical for assessing the suitability of a method for trace analysis in environmental samples.
Several studies have established the LOD and LOQ for this compound using different analytical techniques.
A high-performance liquid chromatography (HPLC) method established an LOD of 0.076 ppm (by peak area) and an LOQ of 0.25 ppm (by peak area) from a solution. From metal surfaces, the LOD was 1.77 ppb and the LOQ was 3.89 ppm. researchgate.net
A method using solid-phase microextraction (SPME) coupled with HPLC-UV reported an LOD of 0.78 ng/mL for this compound. researchgate.net
Another study employing fabric phase sorptive extraction with HPLC-UV determined the LOD for a group of alkylphenols to be in the range of 0.161 to 0.192 ng/mL. nih.gov
A comprehensive study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) established an LOQ between 0.1 and 20.0 ng/L for a suite of endocrine-disrupting chemicals, including this compound. dphen1.com
These varying limits reflect the different sensitivities of the instrumentation and extraction methods used.
Table 2: LOD and LOQ for this compound by Various Analytical Methods This table contains interactive elements. Click on the headers to sort the data.
| Analytical Technique | Matrix | LOD | LOQ | Reference |
|---|---|---|---|---|
| HPLC | Solution | 0.076 ppm | 0.25 ppm | researchgate.net |
| HPLC | Metal Surface | 1.77 ppb | 3.89 ppm | researchgate.net |
| SPME-HPLC-UV | Aqueous | 0.78 ng/mL | Not Specified | researchgate.net |
| FPSE-HPLC-UV | Aqueous | 0.161-0.192 ng/mL | Not Specified | nih.gov |
| LC-MS/MS | Water | Not Specified | 0.1 - 20.0 ng/L | dphen1.com |
Environmental samples such as water, soil, and sediment are complex mixtures. service.gov.ukresearchgate.net The co-presence of other compounds can interfere with the analysis of this compound, leading to either suppression or enhancement of the analytical signal, a phenomenon known as the "matrix effect". dphen1.com
The matrix effect is particularly significant in methods employing electrospray ionization (ESI) mass spectrometry, where co-eluting matrix components can compete with the analyte for ionization. dphen1.com This can lead to inaccurate quantification if not properly addressed. dphen1.com For instance, in the analysis of environmental water samples by LC-ESI-MS/MS, matrix effects were evaluated by comparing the MS/MS response of a standard in the mobile phase to its response in a blank water extract spiked after extraction. dphen1.com
To mitigate matrix effects, several strategies are employed:
Effective Sample Cleanup: Solid-phase extraction (SPE) is a common technique used to remove interfering substances from the sample before analysis. ufmg.brnih.gov The choice of sorbent material is critical for effectively isolating this compound while removing matrix components. ufmg.br
Chromatographic Separation: Optimizing the chromatographic conditions can separate this compound from interfering compounds, preventing them from co-eluting and affecting the ionization process. dokumen.pub
Use of Internal Standards: Isotopically labeled internal standards are often used in mass spectrometry-based methods. These standards are chemically identical to the analyte but have a different mass, allowing them to co-elute and experience the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the matrix effects can be compensated for. dphen1.com
One study noted that for the analysis of multiple endocrine disruptors in environmental waters, the influence of the sample origin on the total analysis was negligible due to an effective sample cleanup procedure, and no interfering peaks were detected in the chromatograms. dphen1.com However, another study acknowledged that matrix influence on the efficiency of SPE was observed, though recovery rates for phenolic compounds remained above 50%. ufmg.br The complexity of the matrix can also influence the extraction efficiency of the analytical method. eurl-pesticides.eu
Applications and Material Science Research of 4 Tert Amylphenol
Role in Polymer and Resin Chemistry
4-tert-Amylphenol (PTAP) is a significant compound in the field of polymer and resin chemistry, primarily utilized as a chemical intermediate, a building block for various polymers, and a functional additive. chempoint.comindustrialchemicals.gov.au Its distinct molecular structure, featuring a hydroxyl group attached to a benzene (B151609) ring with a tertiary amyl group at the para position, imparts unique properties to the polymers and resins it helps create. smolecule.com
Intermediate in Phenolic Resin Production
A primary application of this compound is as a crucial raw material in the manufacturing of phenolic resins. vinatiorganics.comzhonganindustry.com These resins, produced through a polycondensation reaction between PTAP and aldehydes like formaldehyde (B43269), exhibit desirable characteristics such as high durability, and resistance to heat and chemicals. zhonganindustry.comncats.io The incorporation of the tert-amyl group enhances the oil solubility of the resulting phenolic resins, a critical property for their use in paints, coatings, varnishes, and printing inks. chempoint.comncats.iocoherentmarketinsights.com
Applications in Plastics and Composites
In the broader plastics and composites industry, this compound serves multiple functions. It is used as a raw material for the production of various plastics. ontosight.ai The compound can act as a chain transfer agent during polymerization, which aids in controlling the molecular weight of the resulting plastics. vinatiorganics.com This level of control is essential for tailoring the mechanical and physical properties of the final polymer product.
Use as an Antioxidant in Polymer Systems (e.g., Rubber, Epoxy Resins, Lubricating Oils)
This compound and its derivatives exhibit significant antioxidant activity, making them valuable additives in various polymer systems to prevent degradation. pharmaffiliates.comcymitquimica.com In the rubber industry, it is used to inhibit the oxidation and aging process, thereby extending the service life and improving the stability of rubber products. zhonganindustry.compmarketresearch.com By preventing premature degradation, it helps maintain the mechanical strength and elasticity of rubber formulations. vinatiorganics.com
The antioxidant properties of this compound are also beneficial in epoxy resins and lubricating oils. industrialchemicals.gov.au In these applications, it functions as a stabilizer, preventing oxidative breakdown that can be caused by heat and oxygen. siigroup.com This protection is crucial for maintaining the performance and longevity of lubricants and the integrity of epoxy-based materials. vinatiorganics.comvinatiorganics.com Hindered phenolic compounds, a class to which this compound belongs, are recognized as effective radical scavengers that interrupt the autoxidation cycle of lubricating oils. mdpi.com
Flame Retardant Applications in Epoxy Resins
Research has explored the use of this compound as a component in flame retardant systems for epoxy resins. smolecule.com Derivatives of this compound, such as 2-(2H-benzotriazol-2-yl)-4,6-di-tert-amylphenol, have demonstrated flame retardant properties. uvabsorbers.com The presence of the phenolic and benzotriazole (B28993) structures in such compounds can inhibit thermal decomposition during combustion and reduce the release of toxic smoke and harmful gases. uvabsorbers.com This makes them potentially valuable for improving the fire safety of plastic and polymer materials. uvabsorbers.com
Specialty Chemical Applications
Beyond its role in polymer and resin chemistry, this compound is a key intermediate in the synthesis of various specialty chemicals. vinatiorganics.com Its unique chemical structure allows it to be a building block for a range of molecules with specific functionalities.
Use in Lubricants and Additives
In the formulation of lubricants and additives, this compound plays a critical role in enhancing performance and stability. vinatiorganics.comvinatiorganics.com It is used as an intermediate for chemicals used in the petroleum industry and as an additive for lubricating oils. guidechem.comgoogle.comepo.org The antioxidant properties of this compound help to prevent the oxidative degradation of lubricating oils, which is essential for maintaining their effectiveness, especially under high-temperature conditions. researchgate.netgoogle.com
Fragrance Synthesis
This compound is utilized in the fragrance industry primarily as an intermediate for the synthesis of various aromatic compounds. smolecule.comguidechem.com While not always a fragrance component in its own right, its derivatives often possess desirable scent profiles. guidechem.com The growing demand for diverse fragrances in the personal care industry contributes to the market for this compound as a precursor. guidechem.com
One notable derivative is p-tert-Amylphenyl acetate , which is valued for its floral and slightly sweet odor and is incorporated into perfumes, cosmetics, and personal care products. ontosight.ai The synthesis of this and other fragrance esters typically involves the reaction of this compound with an appropriate acylating agent.
Research has also pointed to other derivatives of this compound that are relevant to the fragrance and flavor industries. These include compounds such as 2-Nitro-4-(tert-pentyl)phenol and 2-[4-(TERT-PENTYL)PHENOXY]ACETIC ACID . chemicalbook.com The synthesis of these molecules leverages the reactivity of the phenolic group and the benzene ring of the parent compound, this compound.
Biocidal and Antimicrobial Properties
The biocidal and antimicrobial characteristics of this compound make it a valuable component in disinfectant and sanitizer formulations. niscpr.res.in It is recognized for its activity against a range of microorganisms and is often used as an active ingredient in various disinfectant products, sometimes in combination with other phenolic compounds to achieve a broader spectrum of activity. ruifuchemical.comnih.gov
Research has quantified the microbicidal concentration of this compound against specific pathogens. These findings are critical for formulating effective disinfectant solutions for industrial and healthcare settings. niscpr.res.in For instance, studies have reported its efficacy against bacteria such as Salmonella choleraesuis and Staphylococcus aureus.
The substitution of an alkyl chain in the para-position of the phenolic ring, as seen in this compound, is known to enhance its antibacterial action. This is attributed to an increase in surface activity, which improves the compound's ability to orient at interfaces and disrupt microbial cells.
Below is a table detailing the microbicidal concentrations of this compound against selected microorganisms.
| Microorganism | Microbicidal Concentration (mg/L) |
| Salmonella choleraesuis | 400 |
| Staphylococcus aureus | 500 |
Demulsifying Agents (e.g., Oil Field Demulsifiers)
In the petroleum industry, this compound serves as a key intermediate in the formulation of demulsifying agents, which are crucial for separating water from crude oil emulsions. smolecule.comepo.org The ethoxylated novolaks derived from this compound are particularly effective as oil field demulsifiers.
The compound's utility in this application stems from its role as a monomer in the production of phenolic resins. smolecule.com These resins, when appropriately modified, exhibit surface-active properties that enable them to break down the stable emulsions formed during crude oil extraction. This facilitates the efficient separation of oil and water phases, a critical step in oil processing. The chemical structure of this compound, with its hydrophobic amyl group and the reactive phenolic hydroxyl group, is central to creating polymers with the necessary amphiphilic characteristics for demulsification.
The table below summarizes the key application of this compound in the context of demulsification.
| Application Area | Role of this compound | Resulting Product/Effect |
| Oil Field Operations | Intermediate for phenolic resins | Oil-soluble demulsifiers |
| Crude Oil Processing | Precursor to ethoxylated novolaks | Separation of water from oil emulsions |
Future Directions and Research Gaps for 4 Tert Amylphenol
Deeper Elucidation of Biological Mechanisms of Action
While 4-tert-Amylphenol is recognized for its endocrine-disrupting capabilities, a granular understanding of its molecular interactions and downstream effects remains an area ripe for further research. Future studies should focus on several key aspects to fully delineate its biological mechanism of action.
Current knowledge indicates that this compound can act as an estrogen receptor (ER) ligand. chemicalbook.comsigmaaldrich.com However, the precise binding affinities for different ER subtypes (e.g., ERα and ERβ) and the subsequent conformational changes induced in the receptors are not fully characterized. nih.gov Furthermore, related alkylphenols have demonstrated the ability to interact with androgen and progesterone (B1679170) receptors, suggesting that this compound may also have broader effects on steroid hormone signaling pathways that warrant investigation. plos.org Research has also shown that other alkylphenols can modulate the expression of key genes involved in hormone metabolism, such as cytochrome P450 aromatase, and future studies should explore similar effects for this compound. nih.gov
The biotransformation of this compound by various organisms is another critical area of study. While some microorganisms can degrade p-tert-amylphenol, the specific metabolic pathways and the resulting metabolites need to be identified. researchgate.net Understanding these transformation processes is crucial, as some breakdown products may be more or less toxic than the parent compound.
Table 1: Research Gaps in the Biological Mechanisms of this compound
| Research Area | Specific Knowledge Gap | Potential Impact of Research |
| Receptor Interaction | - Differential binding affinity and activation of ERα and ERβ. - Interaction with other steroid hormone receptors (e.g., androgen, progesterone). | - Improved prediction of endocrine-disrupting effects. - Understanding of potential multi-hormonal impacts. |
| Gene Expression | - Modulation of genes involved in steroidogenesis and hormone metabolism. | - Identification of biomarkers for exposure and effect. |
| Biotransformation | - Complete metabolic pathways in microorganisms, aquatic life, and mammals. - Toxicity of metabolic byproducts. | - Accurate environmental fate modeling. - Comprehensive risk assessment of the parent compound and its metabolites. |
Comprehensive Environmental Monitoring and Remediation Strategies
The presence of this compound in various environmental compartments necessitates the development of robust monitoring and remediation technologies. Future research in this area should aim for more sensitive and efficient methods for both detection and removal.
Current analytical techniques for detecting phenols in environmental samples include gas chromatography (GC) and high-performance liquid chromatography (HPLC). cdc.govdphen1.comepa.govepa.gov However, there is a need to develop and validate standardized methods specifically for this compound in complex matrices such as sediment, soil, and biological tissues. This includes optimizing extraction procedures and exploring more sensitive detection methods to achieve lower detection limits. cdc.gov
For remediation, several promising technologies are emerging. Photocatalytic degradation using catalysts like titanium dioxide (TiO2) has shown effectiveness for other alkylphenols, such as 4-tert-butylphenol (B1678320) and 4-tert-octylphenol (B29142). mdpi.comnih.govresearchgate.net Future research should focus on optimizing these processes for this compound, including the development of novel catalysts that are efficient under solar irradiation. mdpi.commdpi.com Bioremediation also presents a sustainable approach. The isolation and characterization of microbial strains with the ability to degrade this compound are crucial first steps. researchgate.netasm.org Subsequent research should focus on the metabolic pathways of degradation and the potential for using these microorganisms in engineered bioremediation systems.
Table 2: Future Directions in Environmental Monitoring and Remediation of this compound
| Strategy | Key Research Area | Desired Outcome |
| Monitoring | - Development of standardized analytical methods for various environmental media. - Improvement of detection limits and selectivity. | - Accurate assessment of environmental contamination levels. - Reliable data for risk assessment and regulatory purposes. |
| Remediation | - Optimization of photocatalytic degradation processes. - Identification and characterization of this compound-degrading microorganisms. - Investigation of integrated remediation systems (e.g., combined biological and chemical treatment). | - Efficient and cost-effective technologies for removing this compound from contaminated water and soil. - Environmentally friendly remediation solutions. |
Development of Sustainable Synthesis and Green Chemistry Approaches
The traditional synthesis of alkylphenols often relies on petrochemical feedstocks and harsh reaction conditions. A shift towards more sustainable and environmentally friendly production methods for this compound is a critical future direction.
One promising avenue is the utilization of renewable feedstocks. Lignin (B12514952), a major component of biomass, is a rich source of aromatic compounds and has been identified as a potential starting material for the production of alkylphenols. uobasrah.edu.iqresearchgate.netuobasrah.edu.iq Research in this area should focus on developing efficient catalytic processes for the depolymerization of lignin and the selective alkylation of the resulting phenolic compounds to produce this compound.
The principles of green chemistry should also be applied to improve existing synthesis routes. This includes the development of solid acid catalysts, such as zeolites, to replace traditional liquid acid catalysts, which are often corrosive and difficult to recycle. rsc.org The use of greener solvents and solvent-free reaction conditions should also be explored to minimize waste and environmental impact. Furthermore, optimizing reaction conditions to improve atom economy and reduce energy consumption are key goals for sustainable synthesis.
Advanced Materials Applications and Performance Optimization
This compound is a key component in the production of phenolic resins and is also used as a plastic additive. coherentmarketinsights.comindustrialchemicals.gov.au Future research in materials science should focus on optimizing the performance of materials incorporating this compound and exploring novel applications.
In the context of phenolic resins, research could focus on tailoring the structure of the resin by controlling the reaction between this compound, other phenols, and formaldehyde (B43269) to achieve desired properties such as improved thermal stability, chemical resistance, and adhesive strength. nus.edu.sggoogle.comwindows.netbakelite.com For instance, the development of 4-tert-alkylphenol-(phenol-based) formaldehyde resins has shown potential for achieving higher softening points and lower free phenol (B47542) content. nus.edu.sg
As a plastic additive, this compound can act as a stabilizer. coherentmarketinsights.com Further research could explore its effectiveness in a wider range of polymers and investigate potential synergistic effects with other additives to enhance the durability and lifespan of plastic materials. Additionally, exploring the use of this compound in the synthesis of novel surfactants and other specialty chemicals could open up new applications.
Integrated Risk Assessment Models for Human and Ecological Health
Given the potential for both human and environmental exposure to this compound, there is a pressing need for integrated risk assessment models that consider multiple exposure pathways and endpoints. Such models are essential for informing regulatory decisions and ensuring the safe use of this chemical.
An integrated approach should combine data on the chemical's physical and chemical properties, its environmental fate and transport, its toxicity to a range of organisms, and its potential human health effects. service.gov.uk A comprehensive environmental risk assessment for the closely related 4-tert-pentylphenol by the UK Environment Agency provides a valuable framework. service.gov.uk This assessment considered various life cycle stages and their potential releases to the environment, highlighting the importance of a holistic view.
Future risk assessment models for this compound should incorporate data from the research areas outlined above, including a deeper understanding of its biological mechanisms of action and more accurate environmental monitoring data. These models should also consider the potential for mixture effects, as this compound may co-occur with other alkylphenols and environmental contaminants. The development of in silico models, such as quantitative structure-activity relationship (QSAR) models, can also aid in predicting the toxicity of this compound and its metabolites. nih.gov
Table 3: Components of an Integrated Risk Assessment for this compound
| Assessment Component | Key Considerations | Data Sources |
| Hazard Identification | - Acute and chronic toxicity to aquatic and terrestrial organisms. - Endocrine-disrupting potential in wildlife and humans. - Genotoxicity and carcinogenicity. | - Laboratory toxicity studies. - In vitro and in vivo assays for endocrine disruption. |
| Exposure Assessment | - Identification of sources and release pathways. - Environmental fate and transport modeling. - Monitoring data from air, water, soil, and biota. | - Industrial production and use data. - Environmental monitoring programs. |
| Dose-Response Assessment | - Determination of no-observed-effect concentrations (NOECs) and lowest-observed-effect concentrations (LOECs). | - Ecotoxicological studies. - Human health studies (where available). |
| Risk Characterization | - Comparison of predicted environmental concentrations with predicted no-effect concentrations. - Evaluation of potential risks to sensitive populations and ecosystems. | - Integration of hazard, exposure, and dose-response data. |
Q & A
Q. What analytical methodologies are validated for detecting trace levels of 4-tert-Amylphenol in environmental or biological matrices?
A reversed-phase high-performance liquid chromatography (HPLC) method has been developed and validated for detecting this compound at concentrations ranging from 0.5 to 10.00 ppm. This method demonstrates linearity, precision, and sensitivity in aqueous solutions and is suitable for environmental monitoring or toxicokinetic studies. Key parameters include a C18 column, UV detection at 254 nm, and mobile-phase optimization to separate co-eluting phenolic compounds .
Q. How should this compound be stored and handled to maintain stability in experimental settings?
Stability data indicate that this compound degrades upon prolonged exposure to strong oxidizing agents, acid chlorides, or anhydrides. Storage recommendations include a cool (<20°C), dry, and ventilated environment, with separation from incompatible reagents. Solubility in organic solvents (e.g., ethanol, chloroform) allows for stock solution preparation, but aqueous solubility is limited (37 mg/L at 20°C), necessitating solvent optimization for in vitro assays .
Q. What experimental designs are recommended for preliminary toxicity screening of this compound?
Single-concentration or dose-range finding studies in model organisms (e.g., Oryzias latipes for endocrine disruption) can provide initial toxicity thresholds. OECD Test Guidelines under Good Laboratory Practice (GLP) conditions, such as in vitro cytogenicity assays, are robust for assessing chromosomal aberrations or mutagenicity. Ensure inclusion of positive controls (e.g., mitomycin C) and solvent controls to validate assay specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo toxicological data for this compound?
Discrepancies may arise from metabolic activation differences or species-specific responses. For example, the U.S. EPA applied a 10X FQPA safety factor for this compound due to incomplete systemic toxicity data, despite no observed adverse effects below irritancy thresholds. To address this, conduct comparative metabolomic studies using liver microsomes or S9 fractions to identify bioactivation pathways, and validate findings with transgenic models .
Q. What molecular mechanisms underlie this compound’s endocrine-disrupting effects in aquatic organisms?
Transcriptomic studies in Oryzias latipes reveal that this compound downregulates CYP11β (P450 11β-hydroxylase), a key enzyme in steroidogenesis, impairing cortisol and androgen synthesis. Mechanistic studies should combine qPCR, CRISPR/Cas9 gene editing, and ligand-binding assays to assess interactions with nuclear receptors (e.g., estrogen receptor isoforms) or steroidogenic acute regulatory (StAR) proteins .
Q. How can long-term ecological impacts of this compound be assessed given its environmental persistence?
Conduct microcosm or mesocosm studies to evaluate bioaccumulation in sediment-dwelling organisms and trophic transfer. Pair these with high-resolution mass spectrometry (HRMS) to identify degradation byproducts. Prioritize OECD 308/309 guidelines for soil/water sediment testing, and integrate toxicity data with probabilistic exposure models to estimate no-effect concentrations (PNECs) .
Q. What strategies optimize detection of this compound in complex matrices for environmental monitoring?
Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges coupled with HPLC-MS/MS improves recovery rates from wastewater or biological fluids. Method validation should include matrix-matched calibration, isotope-labeled internal standards (e.g., deuterated analogs), and cross-validation with GC-MS to confirm structural identity and minimize false positives .
Methodological Notes
- Data Contradiction Analysis : When reconciling conflicting results (e.g., in vitro vs. in vivo toxicity), apply Hill’s criteria for causality, including dose-response consistency, biological plausibility, and temporality. Use systematic review frameworks (e.g., PRISMA) to weight evidence quality .
- Advanced Experimental Design : For endocrine disruption studies, employ OECD 229 (Fish Short-Term Reproduction Assay) or 230 (21-Day Fish Assay) to assess vitellogenin induction or gonadal histopathology. Include negative controls and reference compounds (e.g., 17β-estradiol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
